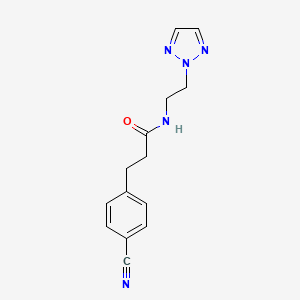![molecular formula C14H17N5O3 B2384288 8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-34-0](/img/structure/B2384288.png)
8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C14H17N5O3. It contains 41 bonds, including 24 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 3 double bonds, and 9 aromatic bonds .
Molecular Structure Analysis
The molecule contains 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring . It also contains 1 ketone .
Physical And Chemical Properties Analysis
The compound has a total of 39 atoms, including 17 Hydrogen atoms, 14 Carbon atoms, 5 Nitrogen atoms, and 3 Oxygen atoms .
Aplicaciones Científicas De Investigación
Fatty Acid Ethyl Esters as Biomarkers
Research has explored the use of fatty acid ethyl esters (FAEEs) in hair as markers of alcohol consumption. This study aimed to differentiate alcoholics, social drinkers, and teetotalers by analyzing hair samples for four FAEEs. The findings suggest that FAEE concentrations in hair can serve as reliable markers for excessive alcohol consumption, indicating their potential application in monitoring alcohol intake levels over long periods (Auwärter et al., 2001).
Neuroprotection in Parkinson's Disease
Caffeine and certain adenosine A2A receptor antagonists have been researched for their neuroprotective effects in models of Parkinson's disease. The study demonstrates that caffeine, at doses similar to human consumption, can attenuate the dopaminergic deficits characteristic of Parkinson's disease, suggesting a potential role of A2A receptor blockade in mitigating neurotoxin-induced damage (Chen et al., 2001).
Metabolic and Vascular Effects of Nasal Decongestants
Oxymetazoline, a nasal decongestant derived from imidazoline, has been examined for its effects on nasal airway resistance and mucosal blood flow. This study highlights the pharmacological profile of oxymetazoline and its duration of effect, providing insights into its application and potential implications for the treatment of upper airway infections (Bende & Löth, 1986).
Analysis of Urinary Imidazoles for Diagnosing Metabolic Disorders
Techniques involving thin-layer chromatography have been developed to detect urinary excretion of specific imidazoles, aiding in the diagnosis of inherited metabolic disorders. This approach allows for the identification of abnormalities in purine synthesis and nucleotide interconversion, illustrating the importance of chemical analysis in diagnosing and understanding metabolic diseases (Wadman et al., 1985).
Heterocyclic Amines in Carcinogenesis
The formation and metabolism of heterocyclic amines, such as MeIQx and PhIP, at low doses in humans and rodents, have been studied for their potential role in carcinogenesis. This research underscores the significance of understanding the molecular mechanisms by which dietary components can contribute to cancer risk, highlighting the need for detailed chemical analysis in assessing health risks associated with exposure to heterocyclic amines (Turteltaub et al., 1999).
Propiedades
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-5-17-8(2)6-18-10-11(15-13(17)18)16(4)14(22)19(12(10)21)7-9(3)20/h6H,5,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHJSTSIEBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)


![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)



![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)